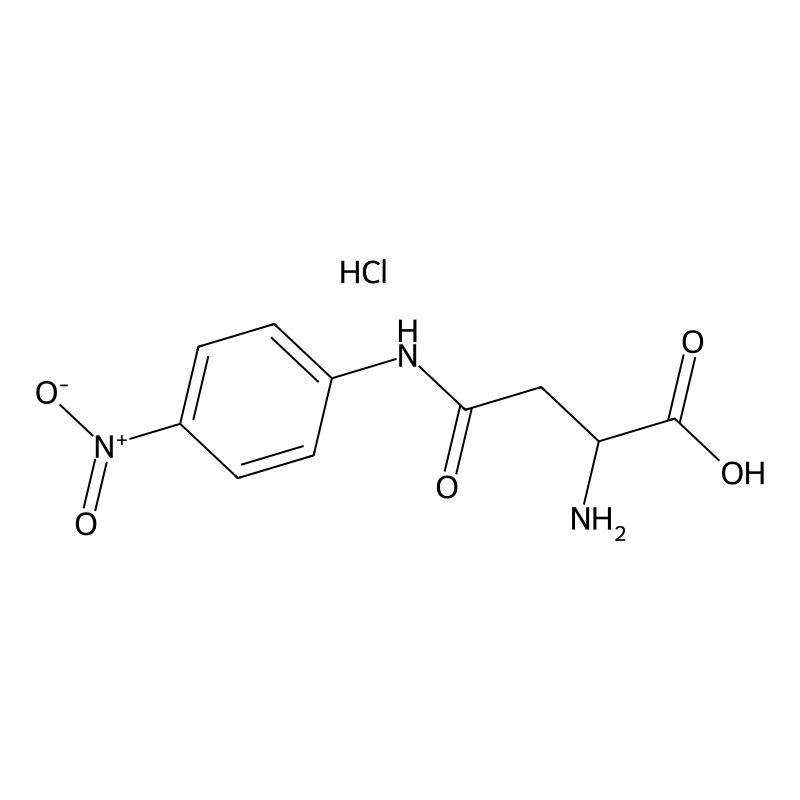

L-Aspartic acid beta-4-nitroanilide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

L-Aspartic acid beta-4-nitroanilide hydrochloride is a synthetic compound derived from the naturally occurring amino acid L-aspartic acid. It features a 4-nitroaniline group attached to the beta-carbon of the aspartic acid molecule, along with a hydrochloride salt that stabilizes the compound by balancing its charge. The molecular formula for L-Aspartic acid beta-4-nitroanilide hydrochloride is , and it has a molar mass of approximately 289.67 g/mol .

This compound is primarily utilized in biochemical research, particularly in the study of enzyme activity, as it serves as a substrate for various proteases. Its unique structure allows it to undergo specific reactions that facilitate the monitoring of enzyme activity through colorimetric assays.

Due to the lack of specific research on L-Asp-β-NA, its mechanism of action in any biological system is unknown.

Substrate for Protease Activity Assays

One of the primary uses of L-Asp-β-PNA⋅HCl is as a substrate in enzyme assays, specifically for measuring the activity of proteases []. Proteases are enzymes responsible for breaking down proteins into smaller peptides and amino acids. L-Asp-β-PNA⋅HCl functions as a synthetic peptide substrate for these enzymes. The molecule has two key components:

- L-Aspartic acid (L-Asp): This provides the amino acid target for the protease to cleave.

- para-Nitroaniline (pNA): This moiety is attached to the beta-carbon of the aspartic acid and acts as a reporter group.

When a protease cleaves the peptide bond between the L-Asp and pNA, the pNA is released from the molecule. pNA is colorless in its uncleaved form but turns yellow upon cleavage. This color change allows researchers to easily monitor the activity of the protease by measuring the absorbance of the released pNA at a specific wavelength using a spectrophotometer [].

Here are some of the advantages of using L-Asp-β-PNA⋅HCl in protease assays:

- High sensitivity: The release of pNA provides a readily detectable signal, enabling researchers to measure even low levels of protease activity.

- Specificity: Different proteases have varying preferences for the amino acid sequence surrounding the cleavage site. By modifying the amino acid sequence flanking the L-Asp in L-Asp-β-PNA⋅HCl, researchers can design substrates specific for certain protease types.

- Continuous monitoring: The continuous release of pNA allows for real-time monitoring of protease activity, providing valuable kinetic information.

The reaction can be summarized as follows:

The biological activity of L-Aspartic acid beta-4-nitroanilide hydrochloride is primarily linked to its role as a substrate in enzyme assays. It is particularly effective for measuring the activity of proteases, which are crucial for various physiological processes such as protein digestion and cell signaling. The compound's ability to produce a measurable color change upon cleavage makes it an invaluable tool in enzymology.

The synthesis of L-Aspartic acid beta-4-nitroanilide hydrochloride typically involves coupling reactions between L-aspartic acid derivatives and 4-nitroaniline. While specific protocols are not extensively documented, general methods may include:

- Activation of L-Aspartic Acid: The carboxyl group of L-aspartic acid can be activated using coupling agents.

- Coupling Reaction: The activated L-aspartic acid is reacted with 4-nitroaniline under controlled conditions to form the beta-4-nitroanilide derivative.

- Formation of Hydrochloride Salt: The resultant compound can then be treated with hydrochloric acid to form the hydrochloride salt.

Further optimization and variations in these steps may be necessary depending on desired yield and purity.

L-Aspartic acid beta-4-nitroanilide hydrochloride is predominantly used in:

- Enzyme Assays: As a substrate for proteases, allowing researchers to quantify enzyme activity through colorimetric changes.

- Biochemical Research: Investigating proteolytic pathways and enzyme kinetics.

- Synthetic Biology: Potential applications in developing biosensors or studying protein interactions.

These applications highlight its significance in both fundamental and applied biochemistry .

Interaction studies involving L-Aspartic acid beta-4-nitroanilide hydrochloride focus on its role as a substrate for various proteases. These studies reveal how different proteases interact with the compound, influencing factors such as substrate specificity, kinetic parameters, and reaction conditions. Understanding these interactions can aid in designing more effective assays and enhancing our knowledge of protease functions in biological systems .

Several compounds share structural similarities with L-Aspartic acid beta-4-nitroanilide hydrochloride, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Aspartic acid alpha-4-nitroanilide | Alpha position substitution; different enzymatic activity | |

| L-Alanine beta-4-nitroanilide | Derived from L-alanine; different substrate properties | |

| Glycine beta-4-nitroanilide | Simplest amino acid; potential use in similar assays |

L-Aspartic acid beta-4-nitroanilide hydrochloride is unique due to its specific beta-position substitution and the presence of a nitro group that enhances its reactivity and suitability as a substrate for proteolytic enzymes. This specificity allows researchers to design targeted experiments that can differentiate between various protease activities more effectively than other similar compounds .

L-Aspartic acid beta-4-nitroanilide hydrochloride exhibits complex crystallographic characteristics that are fundamentally influenced by its structural relationship to L-aspartic acid derivatives. While specific crystallographic data for the target compound remains limited in the literature, comprehensive analysis of closely related L-aspartic acid hydrochloride polymorphs provides valuable insights into the molecular packing behavior of this class of compounds [1].

Crystal System and Space Group Characteristics

Research on L-aspartic acid hydrochloride has revealed the existence of two distinct polymorphic forms with significantly different crystallographic parameters [1]. The triclinic polymorph crystallizes in space group P1 with unit cell parameters of a = 5.5888(5) Å, b = 5.6045(6) Å, c = 6.1697(7) Å, and unit cell angles α = 114.57(1)°, β = 97.752(9)°, and γ = 95.720(8)° [1]. This polymorph exhibits a unit cell volume of 171.52(3) ų and a calculated density of 1.642 g/cm³ [1].

The orthorhombic polymorph crystallizes in space group P2₁2₁2₁ with substantially different unit cell dimensions: a = 9.7082(2) Å, b = 8.9123(3) Å, and c = 8.4820(2) Å [1]. This form demonstrates a larger unit cell volume of 733.88(3) ų with a slightly lower density of 1.535 g/cm³ and contains four formula units (Z = 4) compared to the triclinic form which contains only one (Z = 1) [1].

Hydrogen Bonding Networks and Molecular Packing

The crystallographic analysis reveals that both polymorphs of L-aspartic acid hydrochloride exhibit extensive hydrogen bonding networks that significantly influence their molecular packing arrangements [1]. The triclinic polymorph displays a three-dimensional hydrogen bonding network, while the orthorhombic form exhibits a two-dimensional network structure [1]. These differences in hydrogen bonding dimensionality directly impact the overall crystal stability and physicochemical properties.

In both polymorphs, cations and anions are connected through N—H···Cl and O—H···Cl interactions, forming alternating cation–anion layer-like structures [1]. The molecular packing of the orthorhombic polymorph contains more complex intermolecular interactions, which appears to be a favorable factor for more efficient charge transfer within the crystal lattice [1]. The conformations of the L-aspartate cations and the crystal packing arrangements differ significantly between the two polymorphs, despite sharing common structural features [1].

Thermal Deformation Characteristics

Temperature-resolved powder X-ray diffraction studies of L-aspartic acid systems have demonstrated that these compounds undergo thermal deformations without solid-phase transformations when heated up to 220°C [2]. The thermal expansion behavior shows negative thermal expansion (contraction) along specific crystallographic planes, particularly the ac plane in monoclinic crystals, which can be attributed to shear deformations occurring in monoclinic crystals with non-fixed angle β [2].

Solubility Profiles in Polar/Non-Polar Solvents

The solubility characteristics of L-Aspartic acid beta-4-nitroanilide hydrochloride can be evaluated through systematic analysis of the parent L-aspartic acid compound and structurally related derivatives, providing insights into the compound's behavior in various solvent systems.

Aqueous Solubility Characteristics

L-Aspartic acid demonstrates limited water solubility at room temperature, with reported values of 5 mg/mL at 25°C [3] [4] [5]. The compound is characterized as slightly soluble in water under standard conditions [5]. However, solubility increases significantly with temperature elevation and in the presence of acids or bases. In 1M sodium hydroxide solution, solubility reaches 50 mg/mL, while in 0.5M hydrochloric acid with heating, similar solubility levels of 50 mg/mL are achieved [3].

The hydrochloride salt formation of L-Aspartic acid beta-4-nitroanilide is expected to enhance water solubility compared to the free acid form, as hydrochloride salts typically exhibit improved aqueous dissolution characteristics due to increased ionic character and hydrogen bonding capacity with water molecules.

Polar Solvent Compatibility

Studies on related nitroanilide derivatives indicate good solubility in polar protic solvents. Methanol demonstrates favorable solubility characteristics for similar L-aspartic acid derivatives, with specific rotation measurements conducted at c = 1 in methanol [6], indicating substantial dissolution at this concentration.

Mixed polar solvent systems show enhanced solubility characteristics. Research on structurally related compounds demonstrates that acetone:water (1:1) mixtures achieve solubility levels of 50 mg/mL for amino acid-derived nitroanilide compounds [7]. This enhanced solubility in mixed systems can be attributed to the synergistic effect of hydrogen bond formation with the aqueous component and hydrophobic interactions with the organic solvent.

Non-Polar Solvent Limitations

L-Aspartic acid and its derivatives demonstrate very limited solubility in non-polar solvents [5]. The compound is reported as insoluble in ethanol and ethyl ether [5], indicating poor compatibility with less polar organic solvents. This behavior is consistent with the highly polar nature of the aspartic acid backbone, which contains two carboxyl groups and an amino group, creating multiple sites for hydrogen bonding that are not effectively solvated by non-polar media.

The nitroanilide moiety in the target compound introduces additional polar character through the nitro group, further limiting solubility in non-polar environments while potentially enhancing interaction with polar solvents through π-π stacking interactions and hydrogen bonding.

Solubility Enhancement Mechanisms

Salt formation effects play a crucial role in solubility enhancement. The hydrochloride salt form increases ionic character and provides additional hydrogen bonding sites, leading to improved dissolution in polar protic solvents. pH-dependent solubility is observed, with enhanced dissolution occurring under both acidic conditions (protonation of amino groups) and basic conditions (deprotonation of carboxyl groups) [8] [9].

Thermal Decomposition Characteristics

The thermal decomposition behavior of L-Aspartic acid beta-4-nitroanilide hydrochloride can be understood through comprehensive analysis of thermal stability patterns observed in L-aspartic acid derivatives and nitroaromatic compounds, providing insights into the compound's thermal behavior and decomposition pathways.

Thermal Stability Temperature Range

L-Aspartic acid exhibits thermal stability up to approximately 250-270°C, with melting points reported between 270-271°C in sealed tubes and decomposition occurring above 300°C under open conditions [10] [5] [11]. More precise measurements indicate decomposition at 324°C [11], representing the threshold where significant structural breakdown begins.

The presence of the nitroanilide substituent is expected to reduce thermal stability compared to the parent amino acid, as nitroaromatic compounds typically demonstrate decomposition in the range of 250-350°C [12] [13] [14]. The 4-nitroanilide moiety introduces additional thermal liability through the C-NO₂ bond, which has a bond dissociation energy of approximately 297 ± 17 kJ/mol [13].

Decomposition Pathway Analysis

Thermogravimetric analysis of L-aspartic acid derivatives reveals multi-stage decomposition processes. Temperature-resolved studies demonstrate that L-aspartic acid undergoes thermal deformation without solid-phase transformations up to 220°C [2], followed by chemical decomposition at higher temperatures.

Primary decomposition products from amino acid thermal degradation include carbon dioxide, water, ammonia, and various organic fragments [15] [16] [17]. Specific studies on L-aspartic acid thermal decomposition on metal surfaces have identified products including CO, CO₂, H₂, H₂O, acetonitrile (CH₃C≡N), and hydrogen cyanide (HC≡N) [18], indicating complex multi-pathway decomposition mechanisms.

Nitroaromatic decomposition typically involves initial C-N bond cleavage in the nitro group, followed by formation of nitrogen oxides, aromatic fragments, and carbonyl compounds [12] [19]. Research on 1-nitroso-2-naphthol demonstrates that nitro-containing aromatics exhibit exothermic decomposition with maximum temperatures between 144.57 and 172.33°C [12], suggesting that the nitroanilide component may initiate decomposition at relatively lower temperatures.

Thermal Analysis Methodology and Kinetics

Modern thermal analysis techniques including TGA/DSC/FTIR coupled systems provide comprehensive characterization of decomposition processes [15] [17] [12]. Thermogravimetric analysis reveals weight loss patterns corresponding to sequential decomposition stages, while differential scanning calorimetry identifies endothermic melting transitions followed by exothermic decomposition events.

Kinetic analysis using the Kissinger method has determined activation energies for similar nitro compounds in the range of 83.3 kJ/mol [12], providing quantitative measures of thermal stability. Heating rate effects demonstrate that faster heating rates lead to higher onset temperatures but more rapid decomposition rates and greater heat release [12].

Dynamic infrared spectroscopy during thermal decomposition reveals specific molecular transformations, including intermolecular dehydration, decarboxylation, and formation of gaseous products [16] [17]. These techniques enable real-time monitoring of decomposition pathways and identification of evolved gases.

Environmental and Structural Factors

Atmospheric conditions significantly influence thermal stability. Decomposition under nitrogen atmosphere typically shows different patterns compared to air decomposition, with oxidative processes contributing to more complex product distributions in the presence of oxygen [15] [20].

Crystalline form effects play important roles in thermal behavior. The two polymorphic forms of L-aspartic acid hydrochloride demonstrate different thermal expansion coefficients and hydrogen bonding arrangements [1], which may influence decomposition onset temperatures and reaction pathways. Hydrogen bonding strength and crystal packing efficiency directly correlate with thermal stability ranges [2].